1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine
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Overview
Description
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C11H14FN This compound is characterized by the presence of a cyclopropyl group attached to an ethanamine backbone, with a fluorophenyl group at the second carbon position
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: This intermediate can be synthesized by reacting cyclopropylmethyl ketone with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Reduction to this compound: The ketone intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under appropriate conditions
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents like nitro, amino, or alkyl groups under suitable conditions
Scientific Research Applications
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl and fluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-amine can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine: This compound has a fluorine atom at the para position of the phenyl ring, which may result in different chemical and biological properties.
1-Cyclopropyl-2-(2,3-difluorophenyl)ethan-1-amine: The presence of two fluorine atoms on the phenyl ring can significantly alter its reactivity and interaction with biological targets
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-cyclopropyl-2-(2-fluorophenyl)ethanamine |
InChI |
InChI=1S/C11H14FN/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8,11H,5-7,13H2 |
InChI Key |
YBRJKHXTOYYHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC2=CC=CC=C2F)N |
Origin of Product |
United States |
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